molecular formula C7H10ClN3 B1426856 6-Chloro-5-isopropylpyrimidin-4-amine CAS No. 852061-80-4

6-Chloro-5-isopropylpyrimidin-4-amine

Cat. No. B1426856
M. Wt: 171.63 g/mol
InChI Key: UBAXMRNOUSTNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Chloro-5-isopropylpyrimidin-4-amine” is a chemical compound with the molecular formula C7H10ClN3 . It is used in scientific research and has potential applications in various fields.


Synthesis Analysis

Pyrimidines, which include “6-Chloro-5-isopropylpyrimidin-4-amine”, can be synthesized through various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “6-Chloro-5-isopropylpyrimidin-4-amine” can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

Pyrimidines, including “6-Chloro-5-isopropylpyrimidin-4-amine”, can undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .

Scientific Research Applications

Transformation into Derivatives

6-Chloro-5-isopropylpyrimidin-4-amine is used in the transformation of pyrimidines. It can be converted into various amino-derivatives and chloro derivatives under specific conditions, as demonstrated in the study by Botta et al. (1985). The research highlights the synthesis of 6-alkyl- and 5,6-dialkyl-2-methoxy-4-chloro pyrimidines from methoxy-pyrimidinones (Botta, M., Angelis, F., Finizia, G., Gambacorta, A., & Nicoletti, R., 1985).

Antihypertensive Activity

A derivative of 6-Chloro-5-isopropylpyrimidin-4-amine, specifically 6-arylpyrido[2,3-d]pyrimidin-7-amine, was evaluated for antihypertensive activity. This study conducted by Bennett et al. (1981) found that some derivatives significantly lowered blood pressure in hypertensive rats (Bennett, L., Blankley, C. J., Fleming, R. W., Smith, R., & Tessman, D., 1981).

Synthesis of Betainic Pyrimidinaminides

6-Chloro-5-isopropylpyrimidin-4-amine can be utilized in the synthesis of betainic pyrimidinaminides. Schmidt's (2002) study revealed the formation of these compounds upon nucleophilic substitution of trichloropyrimidines (Schmidt, A., 2002).

Amination Studies

Research by Rasmussen and Plas (2010) involved the amination of halogenopyrimidines, including compounds related to 6-Chloro-5-isopropylpyrimidin-4-amine. The study provided insights into the influence of halogen and pyrimidine nucleus on the amination mechanism (Rasmussen, C. & Plas, H., 2010).

Regioselectivity in Reaction with Ammonia

Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with derivatives of 6-Chloro-5-isopropylpyrimidin-4-amine. This study provided insights into the formation of specific aminopyrimidines (Doulah, A., Eshtiagh-hosseini, H., Mirzaei, M., Nikpour, M., Fazlara, A., & Salimi, A., 2014).

Synthesis of Tetrahydropteridine C6-Stereoisomers

Bailey et al. (1992) reported the synthesis of tetrahydropteridine C6-stereoisomers using a derivative of 6-Chloro-5-isopropylpyrimidin-4-amine. This research contributed to the field of stereochemistry and pharmaceutical synthesis (Bailey, S. W., Chandrasekaran, R., & Ayling, J., 1992).

Safety And Hazards

“6-Chloro-5-isopropylpyrimidin-4-amine” is intended for R&D use only and is not advised for medicinal, household, or other uses .

properties

IUPAC Name

6-chloro-5-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-4(2)5-6(8)10-3-11-7(5)9/h3-4H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAXMRNOUSTNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-isopropylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-5-isopropylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-isopropylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-Chloro-5-isopropylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-Chloro-5-isopropylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-Chloro-5-isopropylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-Chloro-5-isopropylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.